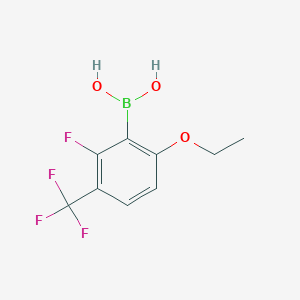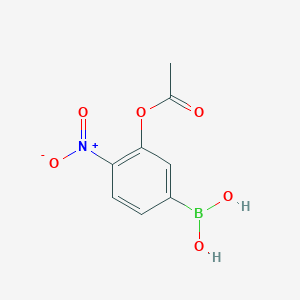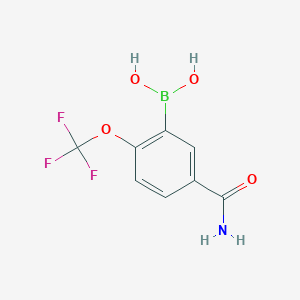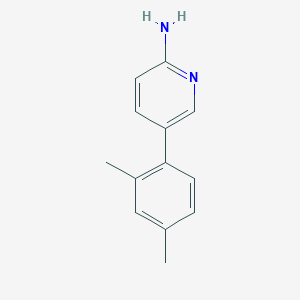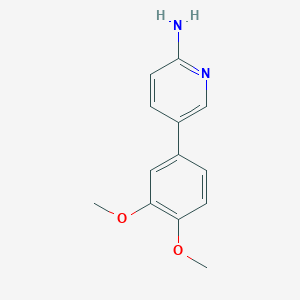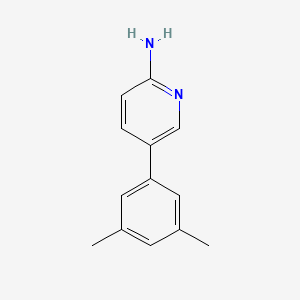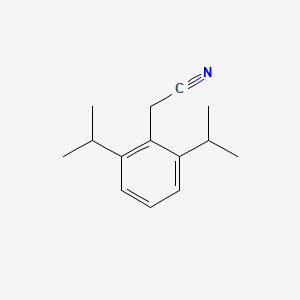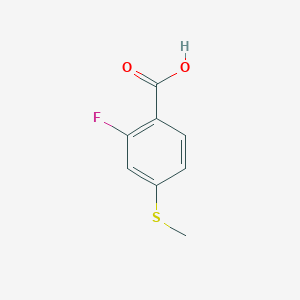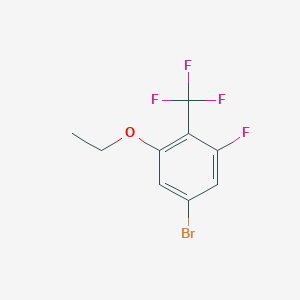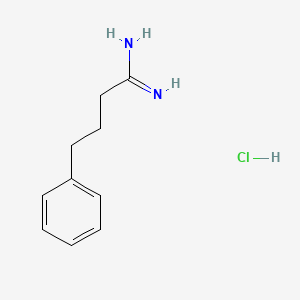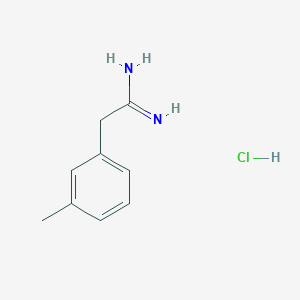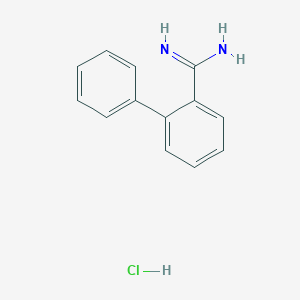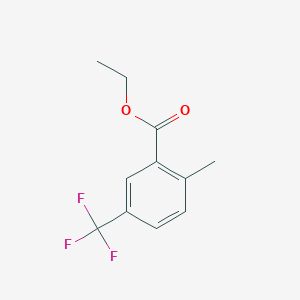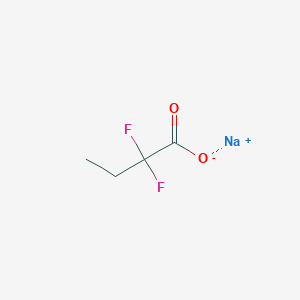
Sodium 2,2-difluorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2-difluorobutyrate is an organic compound with the molecular formula C4H7F2NaO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,2-difluorobutyrate can be synthesized through the reaction of 2,2-difluorobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2,2-difluorobutyric acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,2-difluorobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products Formed:
Oxidation: Formation of 2,2-difluorobutyric acid.
Reduction: Formation of 2,2-difluorobutanol.
Substitution: Formation of various substituted butyrates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2,2-difluorobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2,2-difluorobutyrate involves its interaction with various molecular targets and pathways. It can act as a metabolic intermediate, participating in biochemical reactions within cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Sodium butyrate: A sodium salt of butyric acid, known for its role in epigenetic regulation and potential therapeutic effects.
Sodium propionate: A sodium salt of propionic acid, used as a food preservative and studied for its effects on metabolism.
Sodium acetate: A sodium salt of acetic acid, commonly used in buffer solutions and as a reagent in organic synthesis.
Uniqueness: Sodium 2,2-difluorobutyrate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for studying the effects of fluorination on chemical and biological systems .
Propiedades
IUPAC Name |
sodium;2,2-difluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2.Na/c1-2-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPJLTPRDSJTTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
